8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHDLPKGDDRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its cyclization with a quinoline derivative. Catalysts such as palladium or copper may be used to facilitate these reactions, and solvents like dimethylformamide (DMF) or toluene are often employed.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using recyclable catalysts and minimizing waste, may be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that certain pyrazolo[4,3-c]quinoline derivatives can modulate key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The broad-spectrum antimicrobial activity of quinoline derivatives has been well-documented. Pyrazoloquinolines have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA replication or protein synthesis, making them promising candidates for developing new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of pyrazoloquinolines. Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. In vitro studies show that certain derivatives can effectively enhance acetylcholine levels by inhibiting its breakdown, thereby improving cognitive functions .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of various pyrazoloquinoline derivatives, researchers synthesized several compounds and tested their cytotoxicity against breast cancer cell lines. The results indicated that modifications at specific positions on the pyrazoloquinoline structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .
Data Tables
| Biological Activity | Compound | IC50/ MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | < 10 µM (breast cancer) | Apoptosis induction |
| Antimicrobial | 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | 32 µg/mL (E. coli) | Inhibition of protein synthesis |
| Neuroprotective | Various derivatives | IC50 < 5 µM (AChE inhibition) | AChE inhibition |
Mechanism of Action
The mechanism of action of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it could act as an agonist or antagonist at a receptor, modulating its signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Comparison with Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial activity.
Pyrazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Quinazoline: Similar to quinoline but with an additional nitrogen atom, used in anticancer drugs.
Uniqueness: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its fused ring structure and specific substitutions. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Biological Activity
8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound, characterized by a pyrazole ring fused with a quinoline ring and substituted with methyl and phenyl groups, plays a crucial role in its pharmacological effects.
- Molecular Formula : C25H21N3
- Molecular Weight : 363.46 g/mol
- InChI : InChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3
1. Anticancer Activity
Research indicates that derivatives of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. A study showed that compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines. For instance, a related compound (91b1) showed significant efficacy in inhibiting cancer cell proliferation in vitro and in vivo through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 91b1 | A498 (Renal Cancer) | 0.40 | Induction of apoptosis |
| Hybrid Derivative | MDA-MB-468 (Breast Cancer) | 0.50 | Cell cycle arrest |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Certain derivatives have shown comparable potency to established anti-inflammatory agents, suggesting that modifications to the pyrazoloquinoline structure could enhance these effects .
Table 2: Anti-inflammatory Activity Evaluation
| Compound | NO Inhibition (%) | Reference Compound | Potency Comparison |
|---|---|---|---|
| 2i | 85 | 1400 W | Equivalent |
| 2m | 80 | Aspirin | Moderate |
3. Antimicrobial Activity
In vitro studies have revealed that derivatives of this compound possess significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.
Table 3: Antimicrobial Activity Results
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | Staphylococcus epidermidis | 0.25 |
The biological activity of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis by activating specific signaling pathways . Detailed studies using molecular docking and biochemical assays are necessary to elucidate these mechanisms further.
Case Studies
Recent studies have focused on synthesizing new derivatives with enhanced biological activity through structural modifications. For example:
- Study A : Investigated the synthesis and biological evaluation of pyrazoloquinoline derivatives for their anticancer properties against various cancer cell lines.
- Study B : Evaluated the anti-inflammatory effects of synthesized compounds by measuring their ability to inhibit iNOS and COX-2 expression in macrophage models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
